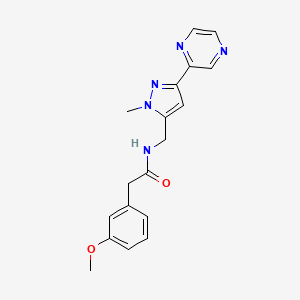

2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

Description

The compound 2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide features a structurally complex scaffold combining a 3-methoxyphenylacetamide moiety with a 1-methyl-3-pyrazinyl-pyrazole core. This compound belongs to a class of N-pyrazole acetamides, which are frequently explored for their pharmacological relevance, including kinase inhibition and CNS-targeted activity .

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-23-14(10-16(22-23)17-12-19-6-7-20-17)11-21-18(24)9-13-4-3-5-15(8-13)25-2/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAHSVAGLGKIAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 298.34 g/mol. The structure features a methoxyphenyl group and a pyrazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, a related compound was synthesized using a reaction involving imidazo[1,2-a]pyridine and bromomethyl phenyl sulfone under controlled conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Various analogs have demonstrated significant cytotoxic effects against multiple cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Induces apoptosis |

| Compound B | NCI-H460 | 12.50 | Cell cycle arrest at G2/M |

| Compound C | SF-268 | 42.30 | Inhibition of tubulin polymerization |

These findings indicate that compounds with similar structures may exhibit potent anti-proliferative effects through mechanisms such as apoptosis induction and cell cycle modulation .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are also investigated for their anti-inflammatory effects. Compounds that contain similar functional groups have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

A notable case study involved the evaluation of a compound structurally related to this compound in vitro against different cancer cell lines (HeLa, MCF7, HT29). The study revealed that certain derivatives exhibited remarkable antiproliferative activities, with IC50 values indicating strong potential for further development as therapeutic agents .

The mechanisms through which these compounds exert their biological effects include:

- Induction of Apoptosis : Many pyrazole derivatives trigger programmed cell death pathways in cancer cells.

- Cell Cycle Arrest : Some compounds are capable of halting the cell cycle progression at specific phases, effectively preventing cancer cell proliferation.

- Inhibition of Tubulin Polymerization : Certain derivatives act similarly to colchicine, disrupting microtubule formation and leading to cell death .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as a therapeutic agent. Its structural components suggest various pharmacological properties:

Anticancer Activity

Preliminary studies indicate that compounds similar to 2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide exhibit cytotoxic effects against various cancer cell lines. The pyrazole ring is known for its ability to interact with biological targets involved in cancer proliferation and survival pathways.

Anti-inflammatory Properties

Research has shown that derivatives of pyrazole compounds can inhibit inflammatory mediators. The presence of the methoxyphenyl group may enhance anti-inflammatory activity by modulating cytokine release and reducing oxidative stress in cellular models.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains. Studies on related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating a need for further exploration of this specific compound's activity.

Pharmacological Insights

Recent pharmacological studies have focused on understanding the mechanism of action of similar compounds:

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, noting significant inhibition of tumor growth in xenograft models. The study highlighted the importance of substituent variations, such as those found in our compound, which may enhance bioactivity.

Case Study 2: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports investigated the anti-inflammatory effects of pyrazole derivatives in animal models. Results indicated reduced levels of pro-inflammatory cytokines following treatment with similar compounds, suggesting that our compound could exhibit comparable effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. Pyrazole-Pyrazine Acetamides

N-((1-Methyl-3-(Pyrazin-2-yl)-1H-Pyrazol-5-yl)methyl)-2-(Thiophen-3-yl)acetamide

- Key Difference : Replaces the 3-methoxyphenyl group with a thiophen-3-yl moiety.

- Implications : The sulfur atom in thiophene may alter electronic properties and binding affinity compared to the methoxy oxygen.

- 2-{[4-Ethyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(2-Fluorophenyl)acetamide Key Difference: Incorporates a triazole-sulfanyl linker instead of a pyrazole-methyl group.

2.1.2. Pyrazole-Acetamides with Varied Substitutions

- 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]acetamide Key Difference: Features chloroacetamide and cyano-pyrazole groups. Crystallography: The pyrazole and benzene rings form a dihedral angle of 30.7°, influencing conformational flexibility .

- N-(3-Methoxyphenyl)-2-(1-Methyl-4-Oxopyrazolo[3,4-d]Pyrimidin-5-yl)acetamide Key Difference: Replaces the pyrazine-pyrazole core with a pyrazolo[3,4-d]pyrimidinone ring. Implications: The pyrimidinone introduces a ketone group, which may enhance interactions with polar residues in target proteins.

Functional Group Analogues

- (E)-2-(5-Fluoro-1-((3-Methylisoxazol-5-yl)methyl)-2-Oxoindolin-3-ylidene)-N-(Pyridin-4-yl)acetamide Key Difference: Utilizes an indolinone-isoxazole scaffold instead of pyrazine-pyrazole. Implications: The indolinone core is associated with kinase inhibition, suggesting divergent pharmacological applications.

2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(Pyrazin-2-yl)acetamide

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.